molecular formula C44H34N4 B11826078 5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin

5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin

Cat. No.: B11826078
M. Wt: 618.8 g/mol
InChI Key: KHJIDXMQQADDBX-UHFFFAOYSA-N
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Description

5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin: is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll These compounds are characterized by their large, aromatic macrocycle structure, which is composed of four pyrrole subunits interconnected via methine bridges

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin typically involves the condensation of pyrrole with benzaldehyde under acidic conditions. This reaction forms the porphyrin macrocycle, which can then be reduced to the hexahydro form. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Catalyst: Acidic catalysts such as trifluoroacetic acid

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle the increased volume of reactants

    Purification: Techniques such as column chromatography or recrystallization to purify the final product

    Quality Control: Ensuring the product meets the required purity standards through analytical techniques like NMR and mass spectrometry

Chemical Reactions Analysis

Types of Reactions: 5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding porphyrin or other oxidized derivatives

    Reduction: Further reduction to more saturated derivatives

    Substitution: Electrophilic substitution reactions on the phenyl rings

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride

    Substitution: Conditions involving electrophiles such as bromine or nitronium ions

Major Products:

    Oxidation Products: Porphyrin derivatives with varying degrees of oxidation

    Reduction Products: More saturated porphyrin derivatives

    Substitution Products: Phenyl-substituted porphyrin derivatives

Scientific Research Applications

Chemistry:

    Catalysis: Used as a catalyst in various organic reactions due to its ability to stabilize transition states

    Sensing: Employed in chemical sensors for detecting metal ions and other analytes

Biology:

    Photodynamic Therapy: Investigated for use in photodynamic therapy (PDT) for cancer treatment due to its ability to generate reactive oxygen species upon light activation

Medicine:

    Drug Delivery: Explored as a carrier for drug delivery systems, leveraging its ability to encapsulate therapeutic agents

Industry:

    Dyes and Pigments: Utilized in the production of dyes and pigments due to its intense coloration and stability

    Photovoltaics: Applied in the development of organic photovoltaic cells for solar energy conversion

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin involves its interaction with molecular targets through its macrocyclic structure. The compound can:

    Bind Metal Ions: Form stable complexes with metal ions, which can be crucial in catalytic and sensing applications

    Generate Reactive Oxygen Species: Upon light activation, it can produce reactive oxygen species, which are useful in photodynamic therapy

    Interact with Biomolecules: Its structure allows it to interact with various biomolecules, influencing biological pathways and processes

Comparison with Similar Compounds

    5,10,15,20-Tetraphenylporphyrin: A closely related compound with similar applications but without the hexahydro modification

    2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetraphenylporphyrin: A fluorinated derivative with enhanced stability and different electronic properties

    2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin: A brominated derivative with unique reactivity

Uniqueness: 5,10,15,20-Tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin is unique due to its hexahydro modification, which can influence its chemical reactivity and physical properties. This modification can enhance its solubility, stability, and potential for specific applications compared to its non-hydrogenated counterparts.

Properties

Molecular Formula

C44H34N4

Molecular Weight

618.8 g/mol

IUPAC Name

5,10,15,20-tetraphenyl-2,3,7,8,21,23-hexahydroporphyrin

InChI

InChI=1S/C44H34N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-24,45,48H,25-28H2

InChI Key

KHJIDXMQQADDBX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5CCC(=N5)C(=C1N2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C=C3)C9=CC=CC=C9

Origin of Product

United States

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